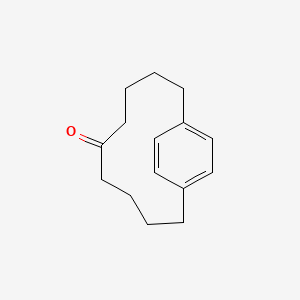
alpha-Benzyl-N-methylveratrylamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha-Benzyl-N-methylveratrylamine hydrochloride: is a chemical compound with the molecular formula C16H19N·HCl
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of alpha-Benzyl-N-methylveratrylamine hydrochloride typically involves the alkylation of N-methylveratrylamine with benzyl chloride under basic conditions. The reaction is carried out in a solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions to ensure high yield and purity. The final product is often purified using recrystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Alpha-Benzyl-N-methylveratrylamine hydrochloride can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of benzyl alcohol or benzaldehyde derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of various substituted phenethylamines.
Wissenschaftliche Forschungsanwendungen
Alpha-Benzyl-N-methylveratrylamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on neurotransmitter systems.
Medicine: Investigated for its potential therapeutic properties, including its role as a central nervous system stimulant.
Industry: Utilized in the development of novel materials and chemical processes.
Wirkmechanismus
The mechanism of action of alpha-Benzyl-N-methylveratrylamine hydrochloride involves its interaction with neurotransmitter receptors in the central nervous system. It is believed to act as a stimulant by increasing the release of neurotransmitters such as dopamine and norepinephrine. This interaction leads to enhanced synaptic transmission and increased neuronal activity.
Vergleich Mit ähnlichen Verbindungen
N-methylphenethylamine: Shares a similar phenethylamine backbone but lacks the benzyl group.
Benzylamine: Contains the benzyl group but lacks the N-methyl and veratryl groups.
Veratrylamine: Contains the veratryl group but lacks the benzyl and N-methyl groups.
Uniqueness: Alpha-Benzyl-N-methylveratrylamine hydrochloride is unique due to its combination of benzyl, N-methyl, and veratryl groups, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications.
Eigenschaften
CAS-Nummer |
6269-05-2 |
|---|---|
Molekularformel |
C17H22ClNO2 |
Molekulargewicht |
307.8 g/mol |
IUPAC-Name |
1-(3,4-dimethoxyphenyl)-N-methyl-2-phenylethanamine;hydrochloride |
InChI |
InChI=1S/C17H21NO2.ClH/c1-18-15(11-13-7-5-4-6-8-13)14-9-10-16(19-2)17(12-14)20-3;/h4-10,12,15,18H,11H2,1-3H3;1H |
InChI-Schlüssel |
MLBMDYZZPQOPKO-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(CC1=CC=CC=C1)C2=CC(=C(C=C2)OC)OC.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,6-Diphenyl-4-(4-phenylpiperazin-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B11968899.png)
![4-Bromo-2-[({2-[(5-bromo-2-hydroxybenzylidene)amino]phenyl}imino)methyl]phenol](/img/structure/B11968903.png)
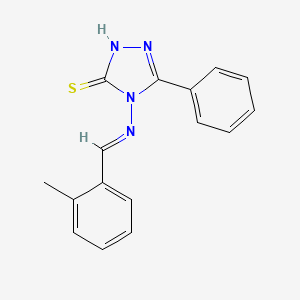
![4-[2-(Methanesulfonamido)ethoxy]-3-methoxybenzoic acid](/img/structure/B11968912.png)
![(2E)-2-[4-(pentyloxy)benzylidene]-6-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11968918.png)
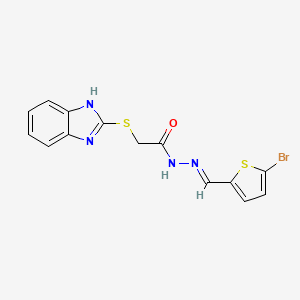
![Bis(2-methoxyethyl) 4-(3-{4-[(dimethylamino)sulfonyl]phenyl}-1-phenyl-1H-pyrazol-4-YL)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11968922.png)
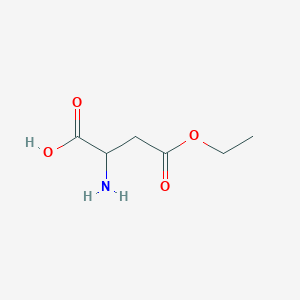
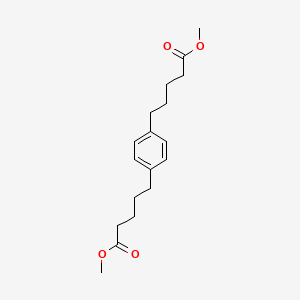
![(2E)-2-Cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)-3-[3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-YL]-2-propenamide](/img/structure/B11968943.png)

![N'-[(E)-1-(2-chlorophenyl)ethylidene]-3-(2-thienyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11968952.png)
![1-(Cyclohexylamino)-3-phenylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11968954.png)
